molecular formula C14H16N6O6S2 B12721093 Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide CAS No. 124841-05-0

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide

Cat. No.: B12721093
CAS No.: 124841-05-0
M. Wt: 428.4 g/mol
InChI Key: IYEWCTWAUTXHRP-UHFFFAOYSA-N
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Description

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide is a complex organic compound with a unique structure that includes a thiadiazole ring, a butanoic acid moiety, and a sulfonyl hydrazide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide typically involves multiple steps. One common method includes the reaction of 1,3,4-thiadiazole derivatives with butanoic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields of research .

Properties

CAS No.

124841-05-0

Molecular Formula

C14H16N6O6S2

Molecular Weight

428.4 g/mol

IUPAC Name

methyl N-[4-[[[4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoyl]amino]sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C14H16N6O6S2/c1-26-14(23)16-9-2-4-10(5-3-9)28(24,25)20-18-12(22)7-6-11(21)17-13-19-15-8-27-13/h2-5,8,20H,6-7H2,1H3,(H,16,23)(H,18,22)(H,17,19,21)

InChI Key

IYEWCTWAUTXHRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NC2=NN=CS2

Origin of Product

United States

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